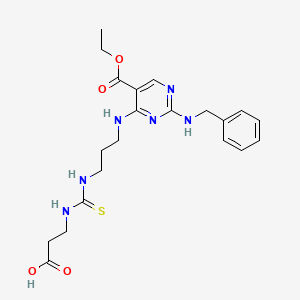

SIRT5 inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C21H28N6O4S |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

3-[3-[[2-(benzylamino)-5-ethoxycarbonylpyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |

InChI |

InChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27) |

InChI Key |

CEAPZJWXJWNRMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Thiosuccinyl Peptide-Based SIRT5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] This post-translational modification is crucial for the function of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3][4] Given its central role in metabolic regulation, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders. This guide provides an in-depth look at the mechanism of action of a specific class of potent and selective SIRT5 inhibitors: thiosuccinyl peptides.

Mechanism of Action: Mechanism-Based Inhibition

Thiosuccinyl peptides are designed as mechanism-based inhibitors that specifically target SIRT5's unique preference for desuccinylation.[1][5] Unlike other sirtuins that primarily function as deacetylases, SIRT5 efficiently hydrolyzes succinyl and malonyl groups.[1] This substrate specificity allows for the development of highly selective inhibitors.

The inhibitory action of thiosuccinyl peptides stems from their ability to mimic the natural succinylated substrate of SIRT5. The key to their mechanism is the replacement of the oxygen atom in the scissile amide bond of the succinyl group with a sulfur atom, creating a thioamide.[1] During the enzymatic reaction, SIRT5 recognizes and binds the thiosuccinyl peptide. The reaction proceeds through the initial catalytic steps, leading to the formation of a covalent 1'-S-alkylimidate intermediate.[1][6] However, this thio-intermediate is significantly more stable than its oxygen-containing counterpart and is resistant to hydrolysis.[1] Consequently, the enzyme becomes trapped in this stalled covalent complex, rendering it inactive.[1][6] This mechanism-based inhibition is highly specific to SIRT5, as other sirtuins do not efficiently recognize or bind the succinyl-lysine mimic.[2]

digraph "Mechanism_Based_Inhibition" {

graph [rankdir="LR", splines=ortho, nodesep=1];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

SIRT5 [shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SIRT5 Active Site"];

Thiosuccinyl_Peptide [shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124", label="Thiosuccinyl Peptide"];

NAD [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="NAD+"];

Binding [shape=point, width=0];

Stalled_Complex [shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Stalled Covalent\n1'-S-alkylimidate Intermediate"];

Inhibition [shape=doublecircle, label="Inhibition", fillcolor="#202124", fontcolor="#FFFFFF"];

SIRT5 -> Binding [arrowhead=none];

Thiosuccinyl_Peptide -> Binding;

NAD -> Binding;

Binding -> Stalled_Complex [label="Enzymatic Reaction Start"];

Stalled_Complex -> Inhibition [label="Hydrolysis Resistant"];

}

Workflow for HPLC-based SIRT5 inhibition assay.

Western Blot Analysis of Protein Succinylation

This method is used to assess the effect of SIRT5 inhibition on the succinylation status of endogenous proteins in a cellular context.

a. Materials:

-

Cell culture reagents

-

SIRT5 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against succinyl-lysine

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

b. Protocol:

-

Treat cells with the SIRT5 inhibitor or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of an inhibitor with SIRT5 in a cellular environment.

a. Materials:

-

Cell culture reagents

-

SIRT5 inhibitor

-

PBS

-

Liquid nitrogen

-

Ultracentrifuge

-

SDS-PAGE and Western blot reagents (as above)

-

Primary antibody against SIRT5

b. Protocol:

-

Treat intact cells with the SIRT5 inhibitor or vehicle control.

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Analyze the amount of soluble SIRT5 remaining at each temperature by Western blotting.

-

Ligand binding will stabilize SIRT5, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathways Affected by SIRT5 Inhibition

Inhibition of SIRT5 leads to the hyper-succinylation of its target proteins, thereby modulating their activity and impacting downstream signaling pathways.

Tricarboxylic Acid (TCA) Cycle

SIRT5 desuccinylates and inhibits the activity of Succinate Dehydrogenase (SDHA), a key enzyme in both the TCA cycle and the electron transport chain.[4] Inhibition of SIRT5 leads to increased succinylation and activity of SDHA, resulting in enhanced succinate-driven respiration.[4]

```dot

digraph "TCA_Cycle_Regulation" {

graph [splines=ortho];

node [shape=box, style=rounded, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

SIRT5 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="SIRT5"];

Thiosuccinyl_Inhibitor [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Thiosuccinyl\nPeptide Inhibitor"];

SDHA [fillcolor="#FBBC05", fontcolor="#202124", label="SDHA"];

Succinylation [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Succinylation"];

Activity [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="SDHA Activity"];

Respiration [shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF", label="Succinate-driven\nRespiration"];

Thiosuccinyl_Inhibitor -> SIRT5 [label="inhibits"];

SIRT5 -> SDHA [label="desuccinylates"];

SDHA -> Succinylation [arrowhead=none];

Succinylation -> SDHA [dir=back, label="increases"];

SDHA -> Activity [label="regulates"];

Activity -> Respiration [label="drives"];

}

References

- 1. 3.6. In Vitro Desuccinylation Assay to Assess the Activity of Purified SIRT5 and SIRT5-H158Y proteins [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A Selective Cyclic Peptidic Human SIRT5 Inhibitor [mdpi.com]

- 4. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosuccinyl peptides as Sirt5-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of SIRT5 in mitochondrial metabolism?

SIRT5 in Mitochondrial Metabolism: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily localized within the mitochondrial matrix.[1][2][3][4] Unlike other sirtuins, SIRT5 exhibits potent desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[5][6][7][8] This unique substrate preference allows it to regulate a distinct set of proteins, placing it as a pivotal modulator of core metabolic processes.[1][9] SIRT5 governs key steps in the urea cycle, fatty acid oxidation, the TCA cycle, and ketone body formation by removing negatively charged acyl modifications from key metabolic enzymes.[6][7][8] Dysregulation of SIRT5 is implicated in a range of metabolic disorders and cancers, making it a compelling target for therapeutic development. This guide provides an in-depth overview of SIRT5's function, quantitative data on its targets, detailed experimental protocols, and visual pathways to elucidate its role in mitochondrial metabolism.

Core Enzymatic Functions of SIRT5

SIRT5 is one of three sirtuins (SIRT3, SIRT4, SIRT5) located in the mitochondria, the cell's primary hub for energy metabolism.[1][10] Its catalytic activity is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), linking its function directly to the cell's energy status.[10] The primary enzymatic role of SIRT5 is to remove succinyl, malonyl, and glutaryl groups from lysine residues on substrate proteins.[6][8] This activity is significantly more efficient than its ability to remove acetyl groups, a preference dictated by a uniquely structured acyl-lysine binding pocket.[11][12] By reversing these post-translational modifications (PTMs), SIRT5 directly alters the activity, stability, or localization of its target proteins.

SIRT5's Role in Key Mitochondrial Metabolic Pathways

SIRT5 regulates numerous metabolic pathways by targeting key enzymes. Deficiency in SIRT5 leads to the hypersuccinylation of a vast number of mitochondrial proteins, demonstrating its role as a major desuccinylase.[1][13]

Urea Cycle and Ammonia Detoxification

SIRT5 is a critical activator of the urea cycle, the primary pathway for disposing of toxic ammonia.[2][3]

-

Target: Carbamoyl Phosphate Synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the cycle.[1][3][14]

-

Mechanism: SIRT5 interacts with and deacetylates/desuccinylates CPS1, leading to a significant increase in its enzymatic activity.[2][3][4][14]

-

Physiological Context: During metabolic states like fasting or on a high-protein diet, mitochondrial NAD+ levels rise, activating SIRT5.[2][4] This enhances CPS1 activity to cope with the increased amino acid catabolism and ammonia load.[2][4] Consequently, SIRT5 knockout mice exhibit elevated blood ammonia (hyperammonemia) under these conditions.[2][3][4][14]

Fatty Acid Oxidation (FAO)

SIRT5 promotes the breakdown of fatty acids for energy.[5][6] It achieves this by activating multiple enzymes within the FAO pathway.

-

Target 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). SIRT5 desuccinylates VLCAD at lysines K482, K492, and K507, while SIRT3 deacetylates K507.[15][16] This dual regulation enhances VLCAD's enzymatic activity and, critically, its binding to cardiolipin in the inner mitochondrial membrane.[15][16]

-

Target 2: Enoyl-CoA hydratase (ECHA). SIRT5 activates ECHA through desuccinylation, further promoting FAO.[6]

-

Target 3: Hydroxyacyl-coenzyme A dehydrogenase (HADH). SIRT5 also targets HADH, another key enzyme in the β-oxidation spiral.[17]

TCA Cycle and Oxidative Phosphorylation

SIRT5's influence on the TCA cycle is multifaceted, involving both activation and inhibition of key enzymes.

-

Inhibition of Succinate Dehydrogenase (SDHA): SIRT5 desuccinylates and inhibits the activity of SDHA (Complex II of the electron transport chain).[5][6][7] Depletion of SIRT5 results in increased SDHA activity and higher succinate-dependent respiration.[5][6]

-

Activation of Isocitrate Dehydrogenase 2 (IDH2): In contrast, SIRT5 desuccinylates and activates IDH2.[6][7] IDH2 is a crucial enzyme that generates NADPH, a key reducing equivalent for mitochondrial antioxidant defense.[6]

Ketogenesis

During fasting or starvation, SIRT5 promotes the production of ketone bodies, an alternative energy source.

-

Target: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis.[6][13]

-

Mechanism: SIRT5 desuccinylates HMGCS2, which is otherwise inhibited by succinylation, thereby restoring its activity.[6][13] Mice lacking SIRT5 show reduced HMGCS2 activity due to hypersuccinylation.[6]

Quantitative Data Summary

The following tables summarize the key protein targets of SIRT5 and the quantitative impact of its activity on mitochondrial metabolism.

Table 1: Key Mitochondrial Substrates of SIRT5 and Functional Effects

| Substrate Protein | Metabolic Pathway | Acyl Modification Removed | Effect on Activity | Citations |

|---|---|---|---|---|

| CPS1 | Urea Cycle | Deacetylation / Desuccinylation | Activation | [1][2][3][4][14] |

| VLCAD | Fatty Acid Oxidation | Desuccinylation | Activation / Membrane Binding | [15][16] |

| HMGCS2 | Ketogenesis | Desuccinylation | Activation | [6][13] |

| IDH2 | TCA Cycle / Redox Balance | Desuccinylation | Activation | [6][7] |

| ECHA | Fatty Acid Oxidation | Desuccinylation | Activation | [6] |

| SDHA (Complex II) | TCA Cycle / ETC | Desuccinylation | Inhibition | [5][6][7] |

| GAPDH | Glycolysis | Demalonylation | Activation |[7][18][19] |

Table 2: Quantitative Effects of SIRT5 Modulation on Metabolic Parameters

| Model System | SIRT5 Status | Measured Parameter | Quantitative Change | Citations |

|---|---|---|---|---|

| Mouse Liver | SIRT5 KO vs. WT (Fasted) | CPS1 Activity | ~30% lower activity in KO | [14] |

| Mouse Liver | SIRT5 KO vs. WT (Fasted) | Blood Ammonia Levels | Significantly elevated in KO | [2][4][14] |

| Mouse Liver Mitochondria | SIRT5 KO vs. WT | Protein Succinylation Sites | >90% of sites show hypersuccinylation in KO | [1] |

| Mouse Liver Mitochondria | SIRT5 KO vs. WT | HMGCS2 Activity | Reduced activity in KO | [6] |

| 293T Cells | SIRT5 Depletion | SDH-dependent Respiration | Increased respiration | [5][6] |

| SIRT5 KO Mouse Hepatocytes | SIRT5 KO vs. WT | Glycolytic Flux | Decreased flux in KO |[19] |

Key Experimental Protocols

Protocol: In Vitro SIRT5 Deacylase Assay (Fluorometric)

This protocol measures SIRT5 activity by quantifying the production of nicotinamide (NAM), a universal product of sirtuin-catalyzed deacylation.[20]

1. Reagents & Materials:

-

Purified, recombinant human SIRT5 enzyme.[21]

-

Synthetic peptide substrate with a succinylated lysine (e.g., from a known target like H3K9succ or a custom peptide).

-

NAD+ (Cofactor).

-

Recombinant yeast nicotinamidase (yPnc1).[20]

-

Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer Solution: Glutamate Dehydrogenase (GDH), α-ketoglutarate, ortho-phthalaldehyde (OPT).[20]

-

96-well black, flat-bottom microplate.

-

Fluorometric plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).

2. Procedure:

-

Reaction Setup: In a 96-well plate, prepare triplicate reactions. For each 50 µL reaction, add:

-

25 µL of 2x Sirtuin Assay Buffer.

-

5 µL of NAD+ (to a final concentration of 500 µM).

-

5 µL of succinylated peptide substrate (to a final concentration of 100 µM).

-

5 µL of yPnc1 enzyme.[20]

-

5 µL of SIRT5 enzyme (e.g., 0.5 µM final concentration).

-

Negative Control: Prepare parallel reactions replacing the SIRT5 enzyme with buffer.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes. The SIRT5 reaction produces NAM, which is immediately converted to ammonia and nicotinate by yPnc1.

-

Development: Add 50 µL of the Developer Solution to each well. This solution contains GDH and α-ketoglutarate to consume any interfering ammonia from other sources, and OPT, which reacts with the enzymatically produced ammonia to generate a fluorescent product.[20]

-

Incubation (Development): Incubate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Read the fluorescence on a microplate reader.

-

Analysis: Subtract the background fluorescence (negative control wells) from the sample wells. Enzyme activity can be calculated by comparing the signal to a standard curve generated with known concentrations of ammonia.

Protocol: Identification of SIRT5 Substrates via Quantitative Mass Spectrometry

This workflow identifies endogenous SIRT5 substrates by comparing the lysine succinylome of wild-type (WT) systems versus those lacking SIRT5 (Knockout/KO).[22][23]

1. Sample Preparation:

-

Culture and harvest WT and SIRT5-KO cells or tissues.

-

Isolate mitochondria using differential centrifugation.

-

Lyse the mitochondria and extract total protein. Quantify protein concentration (e.g., via BCA assay).

2. Proteolytic Digestion:

-

Denature proteins using urea, reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.

-

Digest proteins into peptides using a protease like trypsin overnight at 37°C.

3. Immunoaffinity Enrichment:

-

Incubate the resulting peptide mixtures with agarose beads conjugated to a pan-specific anti-succinyl-lysine antibody.[22][23]

-

Wash the beads extensively to remove non-succinylated peptides.

-

Elute the enriched succinylated peptides from the beads, typically using an acidic buffer.

4. LC-MS/MS Analysis:

-

Analyze the enriched peptide fractions using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Data can be acquired in a data-dependent (DDA) or data-independent (DIA) fashion.

5. Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database to identify peptides.[24]

-

Perform label-free quantification (LFQ) to compare the abundance of each identified succinylated peptide between the WT and SIRT5-KO samples.

-

A peptide with a succinylation site that shows a statistically significant increase in abundance in the SIRT5-KO sample compared to the WT is considered a high-confidence, direct substrate of SIRT5.[1]

References

- 1. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 4. SIRT5 Deacetylates carbamoyl phosphate synthetase 1 and regulates the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. Function and regulation of the mitochondrial sirtuin isoform Sirt5 in Mammalia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 12. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Substrate-Competitive Inhibition of SIRT5 for Researchers and Drug Development Professionals

Abstract

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria, where it plays a significant role in regulating cellular metabolism and stress responses. Unlike other sirtuins, SIRT5 preferentially removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3] This unique substrate preference makes it a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.[4] This technical guide provides an in-depth overview of the substrate-competitive inhibition of SIRT5, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data for known inhibitors, details key experimental protocols for their characterization, and visualizes the underlying molecular mechanisms and pathways.

Introduction to SIRT5 and Substrate-Competitive Inhibition

SIRT5 is a class III histone deacetylase (HDAC) that is instrumental in cellular homeostasis by modulating the activity of proteins involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle.[5] It achieves this by catalyzing the removal of specific acyl groups from lysine residues on its substrate proteins.[3]

Substrate-competitive inhibitors are small molecules that directly compete with the endogenous acylated substrate for binding to the active site of SIRT5.[2][6] By occupying the acyl-lysine binding pocket, these inhibitors prevent the enzyme from binding to and deacylating its natural targets.[2][6] This mode of inhibition is particularly attractive for developing selective inhibitors, as the substrate binding sites of different sirtuin isoforms have distinct features.[3]

Quantitative Data for Substrate-Competitive SIRT5 Inhibitors

The development of potent and selective SIRT5 inhibitors is an active area of research. A summary of the quantitative data for several known substrate-competitive inhibitors is presented below. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | Type | IC50 (SIRT5) | Ki (SIRT5) | Selectivity over other Sirtuins | Reference |

| Compound 47 | Small Molecule | 210 nM | - | >3800-fold vs SIRT1/2/3/6 | [2] |

| Compound 58 | Small Molecule | 310 nM | - | Improved selectivity vs SIRT1/3 | [2] |

| Compound 31 | 3-thioureidopropanoic acid derivative | 3.0 µM | - | >600-fold vs SIRT1-3, 6 | [3] |

| Compound 43 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative | 5.59 ± 0.75 μM | - | Selective over SIRT2/6 | [3] |

| Thiobarbiturate derivative 56 | Thiobarbiturate | 2.3 ± 0.2 μM | - | Active against SIRT1/2, selective over SIRT3 | [3] |

| H3K9TSu | Thiosuccinyl peptide | 5 µM | - | Inactive against other sirtuins (>100 µM) | [3] |

| MC3482 | Small Molecule | 42% inhibition at 50 µM | - | Selective, no inhibition of SIRT1/3 | [3] |

| Suramin | Small Molecule | 22-25 µM | - | Inhibits SIRT1-3 (IC50s 5-75 µM) | [3] |

| Peptide 37 | Peptide derivative | - | 4.3 µM | >50 µM against SIRT1/2/3 | [3] |

| Peptide 39 | Peptide derivative | 15.4 nM | - | - | [3] |

| Cyclic tripeptide 42 | Cyclic peptide | 2.2 ± 0.89 μM | - | >100-fold vs SIRT1/2/3/6 | [3] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration.

Key Signaling Pathways Regulated by SIRT5

SIRT5's regulatory role in metabolism is exemplified by its influence on the urea cycle and fatty acid oxidation. Substrate-competitive inhibition of SIRT5 can modulate these pathways, offering potential therapeutic avenues.

Urea Cycle Regulation

SIRT5 is a key regulator of the urea cycle, a critical pathway for the detoxification of ammonia.[7][8] It achieves this by deacetylating and activating carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[8] Inhibition of SIRT5 would lead to the hyperacetylation and inactivation of CPS1, resulting in decreased ammonia detoxification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]

- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 7. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

SIRT5 as a Therapeutic Target in Septic Acute Kidney Injury: A Technical Guide

Abstract: Sepsis-induced acute kidney injury (SAKI) is a critical condition with high morbidity and mortality, characterized by profound mitochondrial dysfunction in renal tubular epithelial cells. Sirtuin 5 (SIRT5), a NAD+-dependent mitochondrial deacylase, has emerged as a key regulator of cellular metabolism and stress responses. This technical guide provides an in-depth analysis of the role of SIRT5 in the pathophysiology of SAKI, consolidating current research on its molecular mechanisms, preclinical evidence, and therapeutic potential. We detail the signaling pathways modulated by SIRT5, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols for researchers aiming to investigate this target. The evidence positions SIRT5 as a promising therapeutic target for mitigating mitochondrial damage and alleviating SAKI.

Introduction: The Challenge of Septic Acute Kidney Injury

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The kidneys are among the most vulnerable organs, with septic acute kidney injury (SAKI) being the most common cause of AKI in critically ill patients, affecting up to 50% of individuals with severe sepsis.[3] The pathophysiology of SAKI is complex, involving hemodynamic instability, inflammation, and oxidative stress.[2] At the cellular level, a central pathogenic event is severe mitochondrial damage in renal tubular epithelial cells (RTECs), leading to an energy crisis, excessive production of reactive oxygen species (ROS), and apoptosis.[4]

Sirtuins (SIRTs), a family of seven NAD+-dependent enzymes, are crucial regulators of cellular health, metabolism, and longevity.[1] Within this family, the mitochondrial sirtuins—SIRT3, SIRT4, and SIRT5—are of particular interest for their roles in governing mitochondrial function.[5][6] SIRT5, primarily known for its desuccinylase, demalonylase, and deglutarylase activities, modulates key metabolic enzymes.[7] Emerging research has identified SIRT5 as a critical protective factor in the context of SAKI, making it a compelling target for therapeutic intervention.

Molecular Mechanisms of SIRT5 in SAKI

SIRT5 exerts its protective effects in SAKI primarily by preserving mitochondrial integrity and function. This is achieved through the modulation of several key signaling pathways and direct deacylation of mitochondrial proteins.

Activation of AMPK Signaling

Studies have shown that SIRT5 expression is linked to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][8] In sepsis, the level of phosphorylated AMPK (p-AMPK) in RTECs decreases, contributing to mitochondrial damage.[4] SIRT5 overexpression enhances p-AMPK levels, which in turn helps to restore mitochondrial function, increase ATP production, and reduce ROS generation, thereby alleviating SAKI.[4][8][9]

Regulation of Mitochondrial Fission via ATPIF1 Desuccinylation

Excessive mitochondrial fission is a key driver of organ damage in sepsis.[10][11] Recent evidence indicates that SIRT5 plays a pivotal role in preventing this pathological fission.[10] The protective mechanism involves the desuccinylation of ATPase inhibitory factor 1 (ATPIF1).[10][11] By removing succinyl groups from ATPIF1, SIRT5 modulates its activity, which in turn helps to suppress excessive mitochondrial fission, preserving mitochondrial dynamics and cell viability in RTECs.[10]

Modulation of Oxidative Stress Pathways

SIRT5 also contributes to the regulation of oxidative stress. While some studies in other forms of AKI suggest complex roles, in the context of sepsis, SIRT5's ability to maintain mitochondrial health indirectly reduces ROS production.[7][9] Furthermore, research points to a potential regulatory link between SIRT5 and the Nrf2/HO-1 pathway, a critical antioxidant response system, suggesting another layer of its protective function.[12][13]

Preclinical Evidence for SIRT5 as a Target

In vivo and in vitro studies provide compelling evidence for the protective role of SIRT5 in SAKI. Animal models, typically involving cecal ligation and puncture (CLP) in mice, and cell culture models using human kidney (HK-2) cells stimulated with lipopolysaccharide (LPS), have been instrumental.[4][10]

In Vivo Data (CLP Mouse Model)

The CLP model mimics the complex pathophysiology of human sepsis.[3] Studies using this model have consistently demonstrated that SIRT5 is protective.

| Parameter | Wild-Type (WT) + CLP | SIRT5 Knockout (KO) + CLP | Observation | Reference(s) |

| Survival | Higher | Shortened Survival Times | SIRT5 deficiency worsens outcomes. | [10][11] |

| Renal Injury Markers | Elevated | Significantly More Elevated | SIRT5 protects against kidney damage. | [10][11][14] |

| p-AMPK Levels | Decreased | Further Decreased | SIRT5 is associated with AMPK activation. | [4] |

| Mitochondrial Fission | Increased | Significantly More Increased | SIRT5 prevents excessive fission. | [10][11] |

In Vitro Data (LPS-stimulated HK-2 Cells)

HK-2 cells, a human renal tubular epithelial cell line, are used to model the direct effects of endotoxins on the kidney.

| Condition | Outcome Metric | Result | Conclusion | Reference(s) |

| LPS + SIRT5 Overexpression | Cell Viability | Mitigated LPS-induced decrease | SIRT5 is cytoprotective. | [10][11] |

| Mitochondrial Fission | Mitigated LPS-induced increase | SIRT5 preserves mitochondrial dynamics. | [10][11] | |

| ATP Content | Restored | SIRT5 maintains cellular energy. | [4] | |

| ROS Production | Reduced | SIRT5 has antioxidant effects. | [4][9] | |

| LPS + SIRT5 Downregulation | Cell Viability | Decreased further | Loss of SIRT5 is detrimental. | [10][11] |

| Mitochondrial Fission | Exacerbated | Loss of SIRT5 worsens mitochondrial damage. | [10][11] |

Experimental Protocols and Methodologies

Reproducible and rigorous experimental design is crucial for studying SIRT5 in SAKI. Below are detailed protocols for the key models and assays cited in the literature.

Cecal Ligation and Puncture (CLP) Mouse Model

The CLP model is the most widely used experimental model to replicate human sepsis.[3]

-

Animals: Wild-type and SIRT5 knockout (KO) mice (e.g., C57BL/6 background), aged 8-12 weeks.

-

Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of pentobarbital sodium (e.g., 50 mg/kg). Confirm anesthetic depth by lack of pedal withdrawal reflex.

-

Surgical Procedure:

-

Perform a 1-cm midline laparotomy to expose the cecum.

-

Ligate the cecum just distal to the ileocecal valve (e.g., at 50% of its length) with a silk suture (e.g., 4-0). Avoid obstructing the bowel.

-

Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity.

-

Close the abdominal incision in two layers (peritoneum and skin) with sutures.

-

-

Post-Operative Care:

-

Administer fluid resuscitation immediately post-surgery (e.g., 1 mL of sterile saline, subcutaneously).

-

Provide analgesics as per institutional guidelines.

-

Monitor animals closely for signs of distress and survival.

-

-

Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecal exposure) but without ligation and puncture.

-

Endpoint Analysis: At a predetermined time point (e.g., 24 hours), euthanize animals and collect blood (for serum creatinine/BUN) and kidney tissues for histology, Western blot, and other molecular analyses.

In Vitro SAKI Model (LPS on HK-2 Cells)

This model assesses the direct impact of bacterial endotoxin on RTECs.

-

Cell Culture: Culture human kidney 2 (HK-2) cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection (Optional): For overexpression or knockdown studies, transfect HK-2 cells with SIRT5-expressing plasmids, siRNA targeting SIRT5, or corresponding negative controls using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Allow cells to recover for 24-48 hours.

-

LPS Stimulation: Treat the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10 µg/mL) for a specified duration (e.g., 12 or 24 hours) to induce an injury state.

-

Control Group: Treat control cells with the vehicle (e.g., sterile PBS or medium) only.

Key Analytical Assays

-

Western Blotting:

-

Lyse kidney tissue or HK-2 cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-SIRT5, anti-p-AMPK, anti-AMPK, anti-ATPIF1, anti-cleaved Caspase-3, anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Co-Immunoprecipitation (for Desuccinylation):

-

Lyse cells with a non-denaturing lysis buffer.

-

Pre-clear lysates with Protein A/G agarose beads.

-

Incubate the lysate with an antibody against the protein of interest (e.g., anti-ATPIF1) or an isotype control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blot using an anti-pan-succinyl-lysine antibody and the antibody for the protein of interest.

-

-

Mitochondrial Function Assays:

-

ROS Production: Incubate live cells with a fluorescent probe like CellROX Deep Red or DCFH-DA. Measure fluorescence intensity using a flow cytometer or fluorescence microscope.

-

ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's instructions.

-

Mitochondrial Morphology: Stain live cells with MitoTracker Red CMXRos. Visualize mitochondrial structure (fused vs. fragmented) using confocal or fluorescence microscopy.

-

Therapeutic Implications and Future Directions

The collective evidence strongly suggests that enhancing SIRT5 activity is a viable therapeutic strategy for SAKI. Upregulation of SIRT5 can attenuate mitochondrial dysfunction, a core pathogenic driver, thereby protecting the kidney.[4] This positions SIRT5 as a high-potential drug target.

Future research and development should focus on:

-

Development of Specific SIRT5 Activators: While SIRT5 inhibitors have been explored for other conditions, the development of potent and specific SIRT5 activators is a key unmet need for treating SAKI.[9]

-

Understanding Context-Dependency: Some studies have shown that SIRT5 deletion can be protective in other forms of AKI, such as those induced by ischemia or cisplatin, potentially by shifting fatty acid oxidation from mitochondria to peroxisomes.[5][15][16][17] It is critical to elucidate the context-specific mechanisms that dictate whether SIRT5 is protective or detrimental to design safe and effective therapies.

-

Translational Studies: Preclinical success must be translated into clinical settings. Investigating SIRT5 expression levels and succinylation profiles in kidney biopsies from septic patients could provide crucial insights into its relevance in human SAKI.

Conclusion

SIRT5 is a critical regulator of mitochondrial health in renal tubular epithelial cells during septic stress. Through mechanisms including the activation of the AMPK signaling pathway and the desuccinylation of key mitochondrial proteins like ATPIF1, SIRT5 mitigates excessive mitochondrial fission, restores cellular energy production, and reduces oxidative stress. Preclinical data robustly supports a protective role for SIRT5 in SAKI, establishing it as a promising therapeutic target. The development of targeted SIRT5 activators represents a novel and exciting avenue for the treatment of this devastating clinical condition.

References

- 1. The role of inflammatory response and metabolic reprogramming in sepsis-associated acute kidney injury: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The sepsis as cause of acute kidney injury: an experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. ADENOSINE MONOPHOSPHATE-ACTIVATED PROTEIN KINASE PHOSPHORYLATION MEDIATED BY SIRTUIN 5 ALLEVIATES SEPTIC ACUTE KIDNEY INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sirtuins play critical and diverse roles in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin 3 deficiency promotes acute kidney injury induced by sepsis via mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role and therapeutic potential of SIRTs in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SIRTUIN 5 ALLEVIATES EXCESSIVE MITOCHONDRIAL FISSION VIA DESUCCINYLATION OF ATPASE INHIBITORY FACTOR 1 IN SEPSIS-INDUCED ACUTE KIDNEY INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sirtuin Family in Acute Kidney Injury: Insights into Cellular Mechanisms and Potential Targets for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sirtuin Family in Acute Kidney Injury: Insights into Cellular Mechanisms and Potential Targets for Treatment [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The role of Sirtuin 5 in acute kidney injury - Sunder Sims-Lucas [grantome.com]

- 16. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay Protocol for SIRT5 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating various metabolic pathways by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Dysregulation of SIRT5 has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2][3] SIRT5 Inhibitor 6 has been identified as a potent and selective substrate-competitive inhibitor of SIRT5 with a reported IC50 of 3.0 μM.[4] These application notes provide a detailed protocol for a fluorogenic in vitro assay to characterize the inhibitory activity of this compound and similar compounds.

Principle of the Assay

The in vitro assay for this compound is based on a two-step fluorogenic reaction. In the first step, recombinant human SIRT5 enzyme desuccinylates a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by a quencher group. In the presence of the co-substrate NAD+, active SIRT5 removes the succinyl group. In the second step, a developer solution containing a peptidase (e.g., trypsin) is added. The peptidase specifically cleaves the desuccinylated peptide, liberating the AMC fluorophore from the quencher and resulting in a quantifiable increase in fluorescence. The inhibitory potential of a compound is determined by measuring the reduction in the fluorescent signal in its presence.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIRT5 signaling pathway and the experimental workflow for the in vitro assay.

Figure 1: SIRT5 Signaling Pathway and Inhibition.

Figure 2: Experimental Workflow for SIRT5 Inhibition Assay.

Quantitative Data Summary

The inhibitory activities of various small molecule inhibitors against SIRT5 are summarized in the table below. This data allows for a comparative analysis of their potency.

| Compound | IC50 (μM) | Mechanism of Action | Selectivity Notes |

| This compound | 3.0 | Substrate-competitive | Data not fully available |

| Suramin | 22 - 46.6 | Not specified | Non-selective, also inhibits SIRT1 and SIRT2.[2] |

| Compound 10 | 5.38 | Substrate-competitive | Moderate selectivity over SIRT1-3.[4] |

| Compound 14 | 4.07 | Substrate-competitive | Moderate selectivity over SIRT1-3.[4] |

| Compound 47 | 0.21 | Substrate-competitive | >100-fold selectivity over SIRT1-3 and SIRT6.[4] |

| Thiobarbiturate derivative 56 | 2.3 | Not specified | Also inhibits SIRT1, SIRT2, and SIRT3.[7] |

| H3K9TSu peptide | 5 | Mechanism-based, Competitive | Inactive against other sirtuins (>100 μM).[7] |

| Nicotinamide | 150 | Non-competitive | General sirtuin inhibitor.[7] |

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.

Materials and Reagents

-

Recombinant Human SIRT5 (e.g., BPS Bioscience, Cat# 50016)

-

Fluorogenic SIRT5 Substrate (e.g., a succinylated peptide with C-terminal AMC)

-

NAD+ (Nicotinamide Adenine Dinucleotide)

-

This compound

-

SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (containing Trypsin and Nicotinamide)

-

96-well black, low-binding microtiter plate

-

Fluorescence microplate reader

Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in SIRT5 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare working solutions of Recombinant Human SIRT5, Fluorogenic SIRT5 Substrate, and NAD+ in SIRT5 Assay Buffer at the desired concentrations. Typical final concentrations are:

-

SIRT5: 1 μM

-

Fluorogenic Substrate: 0.3 mM

-

NAD+: 0.5 mM

-

-

-

Assay Reaction:

-

Add the following to each well of the 96-well plate:

-

Test Wells: Assay Buffer, SIRT5 enzyme, NAD+, and this compound dilution.

-

Positive Control (No Inhibition): Assay Buffer, SIRT5 enzyme, NAD+, and vehicle (e.g., DMSO in Assay Buffer).

-

Negative Control (No Enzyme): Assay Buffer, NAD+, and vehicle.

-

-

Initiate the enzymatic reaction by adding the Fluorogenic SIRT5 Substrate to all wells.

-

The final reaction volume should be consistent across all wells (e.g., 50 μL).

-

-

Incubation:

-

Incubate the plate at 37°C for 45 minutes. Protect the plate from light.

-

-

Development:

-

Add the Developer Solution to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 480-500 nm and an emission wavelength of approximately 520-540 nm.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (Negative Control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)]

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of this compound. The fluorogenic assay described is a robust and sensitive method suitable for determining the potency and mechanism of action of SIRT5 inhibitors. The provided comparative data for other known inhibitors serves as a valuable reference for interpreting experimental results. This protocol can be readily implemented by researchers in academic and industrial settings to advance the discovery and development of novel SIRT5-targeting therapeutics.

References

- 1. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.co.jp [abcam.co.jp]

- 6. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SIRT5 Inhibitor 6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SIRT5 inhibitor 6 in cell culture experiments. The information is intended to guide researchers in studying the cellular effects of SIRT5 inhibition, with a focus on metabolic and signaling pathways.

Introduction to SIRT5 and its Inhibition

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent deacylases primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Through this activity, SIRT5 modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia detoxification.[3][4] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2][5]

SIRT5 inhibitors are valuable tools for investigating the biological functions of SIRT5 and for assessing its therapeutic potential.[2] "this compound" is a potent and selective inhibitor of SIRT5. By blocking the deacylase activity of SIRT5, this inhibitor leads to the accumulation of acylated proteins, thereby altering cellular metabolism and signaling.[6]

Data Presentation: Quantitative Data for SIRT5 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant SIRT5 inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC50 Value | Cell Line(s) | Notes |

| This compound | SIRT5 | 3.0 µM | Not specified in available literature | Potent, substrate-competitive, and selective. |

| MC3482 | SIRT5 | 42% inhibition at 50 µM (desuccinylase activity) | MDA-MB-231 | A specific SIRT5 inhibitor.[7][8] |

| Suramin | SIRT1, SIRT2, SIRT5 | 14.2 - 26.8 µM (deacetylase), 46.6 µM (desuccinylase) | A549 | Non-selective sirtuin inhibitor.[4] |

| Tenovin-6 | p53 activator, SIRT1, SIRT2, SIRT5 inhibitor | Not specified for SIRT5 | Various colon cancer cell lines | Also inhibits other sirtuins.[9] |

| Nicotinamide | Sirtuins | 150 µM (for SIRT5) | Not specified in available literature | A non-competitive pan-sirtuin inhibitor.[5][9] |

Signaling Pathways and Experimental Workflow

SIRT5 Signaling Pathway in Metabolism and Apoptosis

General Experimental Workflow for Studying SIRT5 Inhibition

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Objective: To prepare cells for subsequent assays and to treat them with this compound.

Materials:

-

Selected cancer cell line (e.g., MDA-MB-231, human breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture the selected cell line in complete medium in a T-75 flask until 80-90% confluency.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

-

Cell Seeding: Trypsinize the cells and seed them into the appropriate plates at the desired density for the specific downstream assay. For example:

-

96-well plates (for cell viability): 5,000 - 10,000 cells per well.

-

6-well plates (for Western blot or apoptosis assay): 2 x 10^5 cells per well.

-

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.

-

Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

-

Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Protein Succinylation

Objective: To detect changes in the levels of protein succinylation following treatment with this compound.

Materials:

-

Cells treated with this compound in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-pan-succinyl-lysine antibody

-

Anti-SIRT5 antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pan-succinyl-lysine, 1:1000 dilution) overnight at 4°C.[12]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein succinylation.

Troubleshooting and Considerations

-

Solubility: Ensure that this compound is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.[10]

-

Concentration and Time-Course: The optimal concentration and treatment duration for this compound may vary depending on the cell line and the specific endpoint being measured. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions.

-

Specificity: While "this compound" is reported to be selective, it is good practice to assess its effects on other sirtuins or related enzymes if off-target effects are a concern.

-

Cell Health: Monitor the general health and morphology of the cells during treatment, as high concentrations of the inhibitor or prolonged exposure may lead to non-specific toxicity.

-

Positive and Negative Controls: Always include appropriate positive (e.g., a known inducer of the measured effect) and negative (vehicle) controls in each experiment for valid data interpretation.

References

- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. MC3482 | Sirtuin | TargetMol [targetmol.com]

- 11. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the SIRT5 Inhibitor MC3482 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the SIRT5 inhibitor MC3482, including its biochemical properties and detailed protocols for its use in in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of SIRT5 inhibition in various disease models.

Introduction to SIRT5 and the Inhibitor MC3482

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Through this activity, SIRT5 modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia detoxification.[1] Its involvement in these fundamental cellular processes has implicated SIRT5 in the pathophysiology of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2]

MC3482 is a specific inhibitor of SIRT5.[3][4][5][6] It has been shown to selectively inhibit the desuccinylase activity of SIRT5, making it a valuable tool for studying the biological functions of this enzyme and for evaluating the therapeutic potential of SIRT5 inhibition.[4]

Data Presentation

Biochemical and In Vitro Activity of MC3482

| Parameter | Value | Notes | Reference |

| Target | Sirtuin 5 (SIRT5) | [3][4][5][6] | |

| Inhibition of Desuccinylase Activity | 42% inhibition at 50 µM | Tested in MDA-MB-231 cells. | [4] |

| Selectivity | No significant inhibition of SIRT1 and only 8% inhibition of SIRT3 at 50 µM | Tested in MDA-MB-231 cells. | [1] |

Signaling Pathways and Experimental Workflows

SIRT5 Signaling Pathway in Metabolism and Cancer

SIRT5 plays a complex, context-dependent role in cellular signaling, acting as a key regulator of metabolism and influencing pathways implicated in cancer progression. Inhibition of SIRT5 with MC3482 can be expected to modulate these pathways.

Caption: SIRT5 signaling pathways in metabolism and cancer modulated by MC3482.

General Experimental Workflow for In Vivo Studies with MC3482

The following diagram outlines a typical workflow for evaluating the efficacy of MC3482 in a preclinical animal model.

Caption: A general experimental workflow for in vivo studies using MC3482.

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of Ischemic Stroke

This protocol is adapted from a study demonstrating the neuroprotective effects of MC3482 in a murine model of ischemic stroke.

1. Animal Model:

-

Adult male C57BL/6J mice (8-10 weeks old).

-

Induction of ischemic stroke via middle cerebral artery occlusion (MCAO).

2. MC3482 Formulation and Administration:

-

Vehicle: Sterile saline.

-

Preparation of MC3482 Solution: Dissolve MC3482 in the vehicle to a final concentration for injection. The exact solvent composition for in vivo use should be optimized for solubility and tolerability. A suggested starting formulation for parenteral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For direct brain administration, sterile saline may be appropriate.

-

Dose: 2 mg/kg body weight.

-

Route of Administration: Lateral ventricular injection.

-

Dosing Schedule: Once daily for 7 consecutive days, starting after the onset of MCAO.

3. Monitoring and Endpoints:

-

Neurological Function: Assess daily using a neurological outcome score.

-

Behavioral Tests: Conduct tests for declarative memory, sensorimotor function, and anxiety-like behavior at the end of the treatment period.

-

Infarct Size: Measure infarct volume at the study endpoint using histological staining (e.g., TTC staining).

-

Biomarker Analysis: Collect brain tissue to measure levels of inflammatory factors and to assess the succinylation status of target proteins like Annexin A1 via Western blot or mass spectrometry.

General Protocol for Intraperitoneal (IP) Injection in Mice

For broader applications in models of cancer or metabolic disease where systemic delivery is desired, intraperitoneal injection is a common administration route.

1. Materials:

-

Sterile syringes (1 mL) and needles (26-27 gauge).

-

70% ethanol for disinfection.

-

MC3482 formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline, or 10% DMSO, 90% corn oil).[3] The final DMSO concentration should be kept low to minimize toxicity.

2. Procedure:

-

Properly restrain the mouse to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the MC3482 solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Note: The optimal dose and dosing frequency for MC3482 in cancer or metabolic disease models via intraperitoneal injection have not been extensively reported and will need to be determined empirically.

Concluding Remarks

MC3482 is a valuable research tool for investigating the roles of SIRT5 in health and disease. The provided data and protocols offer a foundation for designing in vivo studies to explore its therapeutic potential. Researchers should optimize dosing, administration routes, and vehicle formulations for their specific animal models and experimental goals. Further studies are warranted to establish a more comprehensive pharmacokinetic and pharmacodynamic profile of MC3482 to facilitate its development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC3482 | Sirtuin | TargetMol [targetmol.com]

- 6. MC3482 |CAS: 2922280-86-0 Probechem Biochemicals [probechem.com]

Application Notes and Protocols for SIRT5 Inhibitor MC3482 (Compound 6) in Mice

These application notes provide detailed protocols for the dosing and administration of the SIRT5 inhibitor MC3482, also referred to as compound 6, in murine models. This document is intended for researchers, scientists, and drug development professionals investigating the in vivo effects of SIRT5 inhibition. The protocols are based on published research and include information on dosing, administration routes, and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for the in vivo administration of SIRT5 inhibitors in mice, providing a clear comparison of different experimental setups.

Table 1: Dosing and Administration of SIRT5 Inhibitor MC3482 in a Mouse Model of Ischemic Stroke

| Parameter | Details | Reference |

| Compound | MC3482 | [1] |

| Mouse Model | Middle Cerebral Artery Occlusion (MCAO) | [1] |

| Dose | 2 mg/kg | [1] |

| Administration Route | Lateral Ventricular Injection | [1] |

| Frequency | Daily for 7 days | [1] |

| Vehicle | Not specified | |

| Observed Effects | Reduced infarct size, decreased neuroinflammation, improved long-term neurological function. | [1] |

Table 2: Dosing and Administration of a Different SIRT5 Inhibitor (Compound 29/DK1-04e) in a Mouse Model of Breast Cancer

| Parameter | Details | Reference |

| Compound | Compound 29 (DK1-04e) | [2] |

| Mouse Model | MMTV-PyMT (Genetically engineered model of breast cancer) | [2] |

| Dose | 50 mg/kg | [2] |

| Administration Route | Not specified (likely intraperitoneal or oral) | [2] |

| Frequency | Daily for 3 weeks | [2] |

| Vehicle | Not specified | |

| Observed Effects | Significantly reduced tumor size and weight. No apparent toxicity or significant weight loss. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of SIRT5 inhibitors to mice.

Protocol 1: Intracerebroventricular Administration of MC3482 in a Mouse Model of Ischemic Stroke

This protocol is adapted from a study investigating the neuroprotective effects of MC3482 in a mouse model of ischemic stroke[1].

1. Materials:

-

SIRT5 Inhibitor MC3482

-

Sterile, pyrogen-free vehicle (e.g., saline or artificial cerebrospinal fluid)

-

Stereotaxic apparatus for mice

-

Hamilton syringe (or similar microinjection system)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for craniotomy

-

Middle Cerebral Artery Occlusion (MCAO) model mice

2. Procedure:

-

Preparation of Dosing Solution:

-

Dissolve MC3482 in the chosen vehicle to a final concentration that allows for the administration of 2 mg/kg in a small volume (typically 1-5 µL).

-

Ensure the solution is sterile-filtered.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (or another appropriate anesthetic).

-

Secure the mouse in the stereotaxic apparatus.

-

Shave and disinfect the surgical area on the scalp.

-

-

Surgical Procedure (Craniotomy):

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically (relative to bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be optimized for the specific mouse strain and age.

-

-

Intracerebroventricular Injection:

-

Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.

-

Slowly infuse the MC3482 solution over several minutes to avoid increased intracranial pressure.

-

After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia as per institutional guidelines.

-

Monitor the animal for recovery from anesthesia and any signs of distress.

-

-

Dosing Schedule:

-

Repeat the injection daily for 7 consecutive days[1].

-

Protocol 2: General Protocol for Systemic Administration of a SIRT5 Inhibitor in a Mouse Cancer Model

This protocol is a generalized procedure based on common practices for administering small molecule inhibitors in mouse xenograft or genetically engineered models, informed by the study on compound 29[2].

1. Materials:

-

SIRT5 Inhibitor (e.g., MC3482 or a similar compound)

-

Appropriate vehicle for systemic administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil)

-

Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

-

Mouse model of disease (e.g., tumor-bearing mice)

2. Procedure:

-

Preparation of Dosing Solution:

-

Formulate the SIRT5 inhibitor in a vehicle suitable for the chosen administration route. For example, a common formulation for oral gavage or intraperitoneal injection involves dissolving the compound in a small amount of DMSO and then diluting with a mixture of PEG300, Tween-80, and saline to improve solubility and bioavailability.

-

The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, ensuring a consistent and manageable dosing volume (typically 100-200 µL for a mouse).

-

-

Administration:

-

Oral Gavage (PO):

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

-

-

Intraperitoneal Injection (IP):

-

Restrain the mouse to expose the abdomen.

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the solution into the peritoneal cavity.

-

-

-

Dosing Schedule:

-

Administer the inhibitor daily for the duration of the study (e.g., 3 weeks)[2].

-

-

Monitoring:

-

Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Measure tumor size regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot, etc.).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to SIRT5 inhibition and experimental design.

Caption: Simplified signaling pathway of SIRT5 and the effects of its inhibition by MC3482.

Caption: General experimental workflow for in vivo studies with SIRT5 inhibitor MC3482.

References

Application of SIRT5 Inhibitors in Breast Cancer Cell Lines: A Detailed Guide

Introduction

Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target in oncology.[1][2] Predominantly located in the mitochondria, SIRT5 removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] In the context of breast cancer, SIRT5 is frequently overexpressed, and its elevated levels correlate with a poor prognosis for patients.[1][3][4] This overexpression is particularly prominent in basal-like and triple-negative breast cancer subtypes.[1]

The pro-tumorigenic role of SIRT5 in breast cancer is attributed to its function in metabolic reprogramming.[3][4][5] SIRT5 promotes cancer cell proliferation and survival by desuccinylating and stabilizing key metabolic enzymes like glutaminase (GLS).[3][4] This enhances glutamine metabolism, a crucial pathway for rapidly dividing cancer cells.[3][4] Furthermore, SIRT5 has been implicated in the regulation of other metabolic enzymes such as isocitrate dehydrogenase 2 (IDH2), and in mitigating oxidative stress, thereby supporting tumor growth.[1][2]

Given its pivotal role in breast cancer progression, the inhibition of SIRT5 presents a promising therapeutic strategy. This application note provides a comprehensive overview of the use of SIRT5 inhibitors in breast cancer cell lines, with a focus on experimental protocols and data interpretation. While a specific compound named "SIRT5 inhibitor 6" was not identified in the available literature, this document will focus on well-characterized, potent, and selective SIRT5 inhibitors that have been evaluated in breast cancer models, such as MC3482 and dipeptide-based inhibitors like DK1-04e, to serve as representative examples.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular effects of representative SIRT5 inhibitors in breast cancer cell lines.

Table 1: In Vitro Inhibitory Activity of SIRT5 Inhibitors

| Inhibitor | Target | IC50 (µM) | Selectivity | Reference |

| DK1-04 | SIRT5 | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM | [1] |

| MC3482 | SIRT5 | Not specified (potent inhibitor) | Selective for SIRT5 | [6][7] |

| Suramin | SIRT1, SIRT2, SIRT5 | 14.2 - 46.6 | Non-selective | [8] |

Table 2: Cellular Effects of SIRT5 Inhibition in Breast Cancer Cell Lines

| Cell Line | Inhibitor/Method | Concentration | Effect | Reference |

| MDA-MB-231 | MC3482 | 50 µM | Increased intracellular ammonia, induced autophagy and mitophagy | [7][9][10][11] |

| MCF7, MDA-MB-231 | SIRT5 suppression | Not applicable | Severely reduced cell proliferation | [8] |

| MCF7, MDA-MB-231 | DK1-04e (prodrug of DK1-04) | Not specified | Strong inhibition of cell growth | [5] |

| SKBR3 | SIRT5 knockdown (siRNA) | Not applicable | Markedly reduced anchorage-independent growth | [1] |

Signaling Pathways and Experimental Workflows

SIRT5 Signaling Pathway in Breast Cancer

The diagram below illustrates the central role of SIRT5 in promoting breast cancer cell proliferation and survival through the regulation of glutamine metabolism.

Caption: SIRT5 promotes breast cancer by desuccinylating and activating glutaminase (GLS).

Experimental Workflow for Assessing SIRT5 Inhibitor Efficacy

The following diagram outlines a typical workflow for evaluating the effects of a SIRT5 inhibitor on breast cancer cell lines.

References

- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and genetic perturbation establish SIRT5 as a promising target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

Investigating Metabolic Pathways with SIRT5 Inhibitor 6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction